Rolapitant
Overview
Description
Rolapitant is a potent, highly selective, long-acting neurokinin-1 receptor antagonist. It is primarily used in combination with other antiemetic agents for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy. This compound works by blocking the action of neurokinin and substance P, natural substances in the brain that cause nausea and vomiting .
Scientific Research Applications
Rolapitant has several scientific research applications, including:
Chemistry: Used as a model compound for studying neurokinin-1 receptor antagonists.
Biology: Investigated for its effects on neurokinin-1 receptors in various biological systems.
Medicine: Primarily used for the prevention of chemotherapy-induced nausea and vomiting. .
Industry: Used in the development of new antiemetic formulations and as a reference compound in pharmaceutical research
Mechanism of Action
Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist . It is used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy .
Target of Action
This compound primarily targets the Neurokinin-1 Receptor (NK1R), also known as Tachykinin Receptor 1 (TACR1) or Substance P Receptor (SPR) . NK1 receptors are located primarily in the gut and central nervous system .
Mode of Action
This compound acts by blocking Substance P, a ligand of NK-1 receptors, from interacting with NK-1 receptors in the gut and the central nervous system . This prevents late-phase chemotherapy-induced nausea and vomiting (CINV), which typically occurs >24 hours after chemotherapy treatment .
Biochemical Pathways
This compound affects the pathway mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration . By blocking this interaction, this compound prevents the induction of vomiting .
Pharmacokinetics
This compound has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . It is slowly metabolized and eliminated with a mean half-life of 186 hours . This compound is primarily metabolized by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite, C4-pyrrolidinyl hydroxylated this compound or M19 .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the deubiquitinating activity of OTUD3 in non-small-cell lung cancer (NSCLC) cell lines . This compound significantly upregulates the expression of death receptor 5 (DR5), promotes lung cancer cell apoptosis through upregulating cell surface expression of DR5, and enhances TRAIL-induced apoptosis .
Action Environment
Environmental factors such as the presence of other medications can influence the action of this compound. For example, this compound is a moderate CYP2D6 inhibitor . The inhibition of CYP2D6 persisted on Day 28 with a 2.3-fold increase in dextromethorphan concentrations, the last time point measured . Therefore, CYP2D6 substrate drugs with a narrow therapeutic index may require monitoring for adverse reactions if given concomitantly with this compound .
Safety and Hazards
Future Directions
Rolapitant has been recently approved in an oral formulation and is currently under US Food and Drug Administration (FDA) review in a bioequivalent IV formulation . Future trials may further explore the issue of dexamethasone dose adjustments and the comparative efficacy and safety of various NK-1 receptor antagonists .
Biochemical Analysis
Biochemical Properties
Rolapitant plays a crucial role in biochemical reactions by interacting with neurokinin-1 receptors. These receptors are predominantly found in the gut and central nervous system. By binding to these receptors, this compound inhibits the action of substance P, thereby preventing the vomiting reflex. Additionally, this compound has been shown to interact with the deubiquitinase OTUD3, inhibiting its activity and leading to the stabilization of oncoprotein GRP78 . This interaction is significant in the context of lung cancer treatment, as it promotes apoptosis in cancer cells.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In the context of chemotherapy-induced nausea and vomiting, this compound influences cell signaling pathways by blocking the neurokinin-1 receptors, which are activated by substance P. This blockade prevents the transmission of signals that trigger vomiting. In lung cancer cells, this compound inhibits the deubiquitinating activity of OTUD3, leading to the upregulation of death receptor 5 and promoting apoptosis through the endoplasmic reticulum stress-C/EBP homologous protein-death receptor 5 signaling pathway . This dual action highlights the compound’s versatility in modulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to neurokinin-1 receptors, thereby preventing the binding of substance P. This inhibition disrupts the signaling cascade that leads to vomiting. Additionally, this compound targets the OTUD3-GRP78 axis in lung cancer cells. By inhibiting OTUD3, this compound stabilizes GRP78, which in turn triggers endoplasmic reticulum stress and activates the C/EBP homologous protein-death receptor 5 signaling pathway, leading to apoptosis . This molecular mechanism underscores the compound’s potential in both antiemetic and anticancer therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its long-acting properties, providing sustained inhibition of neurokinin-1 receptors. Studies have shown that this compound remains effective over multiple cycles of chemotherapy, maintaining its antiemetic effects without significant degradation . In the context of lung cancer, this compound has demonstrated stability and prolonged activity in inhibiting OTUD3, leading to sustained apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively prevents chemotherapy-induced nausea and vomiting without significant adverse effects . At higher doses, there may be potential toxic effects, although these have not been extensively documented. In lung cancer models, this compound has been shown to suppress tumor growth at suitable dosages without apparent toxicity . These findings highlight the importance of dosage optimization in achieving the desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, with minimal involvement of the cytochrome P450 3A4 enzyme . This characteristic reduces the risk of drug-drug interactions, making this compound a suitable option for patients receiving multiple medications. Additionally, this compound’s interaction with OTUD3 in lung cancer cells suggests its involvement in the ubiquitin-proteasome system, further influencing metabolic flux and protein stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the gut and distributed to the central nervous system, where it exerts its antiemetic effects by blocking neurokinin-1 receptors . In lung cancer cells, this compound is distributed to the endoplasmic reticulum, where it interacts with OTUD3 and GRP78, promoting apoptosis . These transport and distribution patterns are crucial for the compound’s therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. In the central nervous system, this compound localizes to neurokinin-1 receptors, preventing the binding of substance P and inhibiting the vomiting reflex . In lung cancer cells, this compound localizes to the endoplasmic reticulum, where it interacts with OTUD3 and GRP78, triggering endoplasmic reticulum stress and promoting apoptosis . This subcellular targeting is essential for the compound’s dual therapeutic actions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rolapitant involves several synthetic steps. The key intermediate is a spirocyclic lactam, which is synthesized through a series of reactions including alkylation, cyclization, and amidation.
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The this compound medicine oral preparation is composed of this compound, filler, disintegrant, lubricant, flow aid, and bonding agent. Through special processing, this compound has extra-fine grain size, which greatly increases its solubility, stability, and bioavailability .
Chemical Reactions Analysis
Types of Reactions
Rolapitant undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions include hydroxylated this compound, amine derivatives, and various substituted this compound compounds .
Comparison with Similar Compounds
Similar Compounds
Comparison
Rolapitant is unique among neurokinin-1 receptor antagonists due to its long half-life and lack of interaction with cytochrome P450 enzyme CYP3A4. This makes it a more suitable option for patients receiving multiple medications. Additionally, this compound has been shown to have a similar or improved efficacy and safety profile compared to other neurokinin-1 receptor antagonists .
Properties
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVSJYGQAIEMOC-ZGNKEGEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203740 | |
Record name | Rolapitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration. | |
Record name | Rolapitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
552292-08-7 | |
Record name | Rolapitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552292-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rolapitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552292087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rolapitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rolapitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5S,8S)-8-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro[4.5]dec-1-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROLAPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLE429IZUC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rolapitant is a highly selective and competitive antagonist of the neurokinin-1 (NK-1) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: By competitively binding to NK-1 receptors in the central nervous system (CNS), this compound blocks the binding of the endogenous ligand, Substance P. [] This inhibition disrupts the signaling cascade responsible for nausea and vomiting, particularly those induced by chemotherapy. [, ]
A: The molecular formula of this compound hydrochloride is C29H32F6N2O2 • HCl, and its molecular weight is 589.07 g/mol. []
ANone: The provided research articles do not offer detailed spectroscopic information (e.g., NMR, IR) for this compound.
A: Research has investigated the compatibility and stability of this compound injectable emulsion with specific intravenous medications. Studies demonstrated its compatibility with Granisetron Hydrochloride Injection USP [], Palonosetron Hydrochloride Injection, and Dexamethasone Sodium Phosphate Injection [] under specific storage conditions and timeframes.
A: this compound functions as a receptor antagonist, not a catalyst. It binds to the NK-1 receptor and blocks its activation but does not catalyze any chemical reaction. [, ]
A: Yes, molecular modeling studies like AutoDock have been employed to investigate the interaction of this compound with CYP enzymes, particularly CYP2D6. [, ] These studies aimed to understand the mechanism behind this compound's inhibitory effect on this enzyme.
ANone: The provided research articles do not delve into QSAR modeling for this compound or its structural analogs.
ANone: The provided research articles primarily focus on this compound's clinical pharmacology and do not provide a detailed analysis of SAR for this compound or its analogs.
A: Studies on the compatibility of this compound injectable emulsion with other medications indicate it remains stable for at least 24 hours at room temperature and 48 hours under refrigeration in ready-to-use glass vials. [, ] Additionally, in intravenous tubing sets, the admixture remained stable for at least 6 hours at room temperature. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.